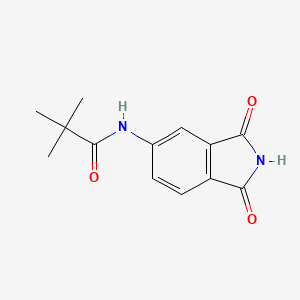

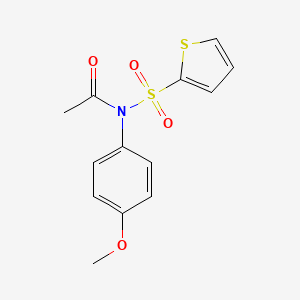

![molecular formula C10H9BrN2O3S B5598967 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)

1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonylated 4-amino-1H-pyrazoles involves the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the formation of compounds with various aryl and methoxymethyl substituents. The structural confirmation of these compounds is achieved through IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole" has been studied using X-ray diffraction (XRD), revealing detailed information about the crystal packing, hydrogen bonding interactions, and overall molecular geometry. Such analyses help in understanding the spatial arrangement of atoms and the impact of substituents on the compound's structure (Evecen et al., 2016).

Chemical Reactions and Properties

Sulfonylated 1H-pyrazoles undergo various chemical reactions, including sulfonamidation, which involves the introduction of a sulfonamide group into the molecule. These reactions are facilitated by the presence of a directing group and can be mediated by copper sources under oxidative conditions, leading to the formation of amides and sulfonamides (Lee et al., 2016).

Physical Properties Analysis

The physical properties of sulfonylated 1H-pyrazoles, such as solubility, melting point, and crystalline structure, are crucial for determining their application potential. Studies involving the characterization of these compounds through techniques like polarography have provided insights into their electrochemical behavior and the influence of various substituents on their physical properties (Seth et al., 1981).

科学的研究の応用

Bioactivities and Inhibition Potencies

- The synthesis of pyrazoline benzensulfonamides, incorporating both pyrazoline and sulfonamide pharmacophores, has been studied for their bioactivities. These compounds have shown inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards certain cell lines. This highlights their potential as candidates for novel enzyme inhibitors with specific focus on cancer cell selectivity and enzyme inhibition potencies (Ozmen Ozgun et al., 2019).

Synthesis and Chemical Reactions

- Research on 2-aminophenyl-1H-pyrazole has discovered its role as a removable bidentate directing group for copper-mediated aerobic oxidative C(sp2)-H bond amidation and sulfonamidation. This demonstrates the compound's efficiency in facilitating the formation of amides and sulfonamides, showcasing its utility in organic synthesis (Lee et al., 2016).

Antimicrobial Activities

- Novel heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized and evaluated for their antimicrobial activity. The study indicates that the treatment of 3-methyl 1-phenyl-5-amino pyrazole with various reagents can yield compounds with significant antimicrobial properties (El‐Emary et al., 2002).

Docking Simulations and Antitubercular Agents

- Docking simulations and primary assessment of newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives have explored their potential as antimicrobial and antitubercular agents. This research not only evaluates the antimicrobial efficacy of these compounds but also uses molecular docking studies to predict their mechanism of action against specific targets like Mycobacterium tuberculosis, providing insights into designing more effective antitubercular agents (Shingare et al., 2022).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEQWJJTFXTDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-3-methoxybenzenesulfonyl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

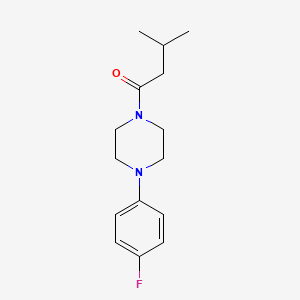

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

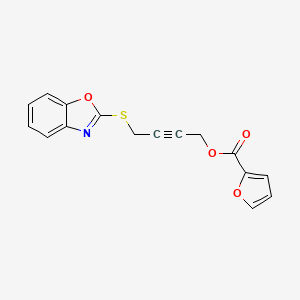

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)

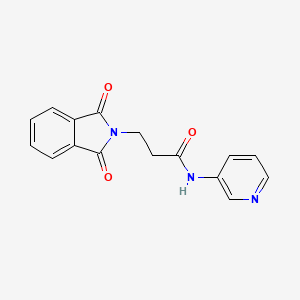

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)